N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-2-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-9(2)21-13(8-12(5)20-21)16(22)19-17-18-14-10(3)6-7-11(4)15(14)23-17/h6-9H,1-5H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXXNCAVSGMTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=NN3C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution Reactions: The 4,7-dimethyl groups can be introduced through Friedel-Crafts alkylation or other suitable substitution reactions.
Pyrazole Formation: The pyrazole ring can be formed by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Amide Formation: The final step involves the coupling of the benzothiazole and pyrazole moieties through an amide bond formation using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole sulfur atom and pyrazole methyl groups are susceptible to oxidation under controlled conditions.
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Mechanistic Insights :
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Benzothiazole sulfur undergoes electrophilic oxidation to sulfoxides (e.g., using HO) or sulfones (with stronger oxidizers like KMnO).
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The 3-methyl group on the pyrazole ring oxidizes to a carboxyl group under harsh conditions, though steric hindrance from the isopropyl group may moderate reactivity .
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Reduction Reactions
The carboxamide and aromatic systems can participate in reduction reactions.
*Assumes hypothetical nitro-substituted analogs.
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Notes :
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at activated positions on both rings.
Electrophilic Aromatic Substitution (EAS)
The benzothiazole ring directs electrophiles to the 5- and 6-positions due to electron-donating methyl groups.
| Reaction Type | Reagents/Conditions | Products | Key References |
|---|---|---|---|
| Bromination | Br, FeBr, CHCl | 5-Bromo or 6-bromo derivatives | |
| Nitration | HNO, HSO, 0–5°C | Nitro-substituted benzothiazole |
Nucleophilic Substitution
The pyrazole ring’s electron-deficient nature facilitates nucleophilic attacks, particularly at the 4-position.
| Reaction Type | Reagents/Conditions | Products | Key References |
|---|---|---|---|
| Amination | NH, CuI, 100°C | 4-Amino-pyrazole derivatives |
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions.
Coupling Reactions
The carboxamide and aromatic amines enable cross-coupling reactions.
| Reaction Type | Reagents/Conditions | Products | Key References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh), aryl boronic acid | Biaryl derivatives | |
| Urea formation | 1-Chloro-4-isocyanobenzene, DCM | Urea-linked analogs |
Cyclization Reactions
Microwave-assisted cyclization enhances efficiency for generating fused heterocycles.
| Reaction Type | Reagents/Conditions | Products | Key References |
|---|---|---|---|
| Pyrazolo-pyrimidine formation | Hydrazine hydrate, MW irradiation | Fused pyrazolo[1,5-a]pyrimidine systems |
Key Research Findings
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Antitubercular Activity : Structural analogs (e.g., pyrazoline-carboxamides) inhibit Mycobacterium tuberculosis DprE1, with IC values <10 μM .
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Selective JNK3 Inhibition : Pyrazole-urea derivatives exhibit isoform selectivity in kinase inhibition, driven by H-bonding interactions .
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Solubility Optimization : Ether and alkyl substituents improve aqueous solubility without compromising bioactivity .
Table 2: Biological Activity of Derivatives
| Derivative | Target | IC (μM) | Selectivity Index |
|---|---|---|---|
| Pyrazole-urea analog | JNK3 | 0.12 | >100 vs. JNK1 |
| Nitro-reduced amine | M. tuberculosis DprE1 | 1.35 | Non-toxic (HEK-293) |
Scientific Research Applications
Anti-Tubercular Activity
Recent studies have highlighted the compound's potential as an anti-tubercular agent. In a series of experiments, derivatives of pyrazole compounds were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Among these, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide exhibited promising results:
- Inhibitory Concentrations : The compound demonstrated significant activity with IC50 values indicating effective inhibition of bacterial growth.
- Molecular Docking Studies : Computational docking studies revealed strong interactions between the compound and target proteins involved in the tuberculosis pathogen's survival mechanisms .
Other Biological Activities
Beyond its anti-tubercular properties, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide has been investigated for various other biological activities:
Antimicrobial Properties
The compound has shown efficacy against several bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests its potential use in developing new antimicrobial agents .
Anticancer Activity
Research indicates that compounds with similar structural features exhibit cytotoxic effects on cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest in cancer cells, making this compound a candidate for further anticancer drug development .
Structure Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide:
| Substituent | Effect on Activity | Remarks |
|---|---|---|
| Benzothiazole | Enhances antibacterial activity | Contributes to lipophilicity |
| Pyrazole Ring | Critical for biological activity | Essential for interaction with biological targets |
| Methyl Groups | Increase solubility and bioavailability | Modulates pharmacokinetic properties |
Case Studies
Several case studies have been conducted to evaluate the pharmacological profiles of similar compounds:
Study on Pyrazole Derivatives
A study focused on synthesizing various pyrazole derivatives showed that modifications at the benzothiazole position significantly impacted their antibacterial potency. Compounds similar to N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide were noted for their enhanced activity against resistant strains of bacteria .
Clinical Relevance
In vitro studies have indicated low cytotoxicity towards human cell lines (e.g., HEK293), suggesting that this compound could be developed into a safe therapeutic agent .
Mechanism of Action
The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The target compound’s 4,7-dimethylbenzothiazole group likely enhances π-π stacking and hydrophobic interactions compared to phenyl or chlorophenyl groups in analogs like 3a or cyantraniliprole . The propan-2-yl group may reduce steric hindrance relative to bulkier substituents (e.g., dichlorophenyl in cyantraniliprole).
- Synthetic Feasibility : Yields for analogous pyrazole-carboxamides (e.g., 60–75% in and ) suggest feasible synthesis routes for the target compound via carbodiimide-mediated coupling .
Physicochemical Properties
- Melting Point : The target compound’s melting point is expected to exceed 150°C (based on analogs like 3d, mp 181–183°C) due to increased crystallinity from methyl groups .
- Solubility: Reduced polarity compared to cyano- or halogen-substituted analogs (e.g., 3a–3e) may limit aqueous solubility but enhance membrane permeability .
Biological Activity
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide
- Molecular Formula : C15H18N4OS
- Molecular Weight : 302.39 g/mol
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes that are crucial in metabolic pathways. For instance, it may inhibit enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Binding to specific receptors can alter cellular signaling pathways. This modulation is essential for its anti-inflammatory and anticancer properties.
- DNA Interaction : The compound may interact with DNA, influencing gene expression and promoting apoptosis in cancer cells.
Anticancer Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
The mechanism involves the induction of apoptosis and inhibition of cell cycle progression through modulation of signaling pathways such as p53 and NF-kB .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria as well as certain fungi. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized below:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings indicate its potential as an antimicrobial agent, particularly in treating infections resistant to conventional antibiotics .
Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect suggests its potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of benzothiazole derivatives in drug discovery:
- Case Study on Anticancer Properties : A recent study screened a library of benzothiazole derivatives for anticancer activity. The compound demonstrated significant cytotoxicity against multiple cancer cell lines, supporting its potential as a lead compound for further development .
- Study on Antimicrobial Efficacy : Another research focused on the synthesis and evaluation of benzothiazole derivatives against various microbial strains. The results showed that modifications to the benzothiazole core enhanced antimicrobial potency .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with appropriate alkyl halides (e.g., RCH2Cl) in dimethylformamide (DMF) as a solvent, using K2CO3 as a base at room temperature . For reproducibility:
- Solvent: DMF (polar aprotic) enhances nucleophilicity.
- Base: K2CO3 ensures deprotonation without side reactions.
- Temperature: Room temperature minimizes thermal degradation.
Statistical Design of Experiments (DoE) is recommended to optimize variables (e.g., molar ratios, stirring time) and reduce trial-and-error approaches .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR and NMR: Confirm functional groups (e.g., benzothiazole C=N stretch at ~1600 cm⁻¹) and proton environments (e.g., isopropyl group at δ 1.2–1.5 ppm) .
- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
- Elemental Analysis: Verify purity (>95%) by matching calculated vs. experimental C/H/N/S percentages .
- XRD: Resolve crystal structure if single crystals are obtainable.
Q. How can solubility and purification challenges be addressed?
Methodological Answer:
Q. What stability considerations are relevant during storage?
Methodological Answer:
- Moisture Sensitivity: Store under inert gas (N2/Ar) in sealed vials with desiccants.
- Thermal Stability: Avoid temperatures >40°C; DSC/TGA can identify decomposition points.
- Light Sensitivity: Amber glassware prevents photodegradation of the benzothiazole moiety .
Advanced Research Questions
Q. How can computational methods enhance reaction design for derivatives?
Methodological Answer:
- Quantum Chemistry: Use DFT (e.g., Gaussian, ORCA) to model reaction pathways and transition states. For example, calculate activation energies for nucleophilic attack on the benzothiazole ring .
- Machine Learning: Train models on existing reaction datasets (e.g., USPTO) to predict optimal conditions for novel analogs.
Q. What strategies are effective for evaluating bioactivity via molecular docking?
Methodological Answer:
- Target Selection: Focus on enzymes with known pyrazole/benzothiazole interactions (e.g., kinases, CYP450).
- Software: Autodock Vina or Schrödinger Suite for docking simulations. Validate with MD simulations (e.g., GROMACS) to assess binding stability .
- Experimental Validation: Pair docking with enzymatic assays (e.g., IC50 measurements) to resolve false positives.
Q. How should contradictory spectral or bioactivity data be analyzed?
Methodological Answer:
Q. What factors influence scalability in continuous-flow synthesis?
Methodological Answer:
- Reactor Design: Use microfluidic systems for precise temperature/residence time control.
- Separation Technologies: Integrate membrane filtration (e.g., nanofiltration) for in-line purification .
- Process Monitoring: Implement PAT (Process Analytical Technology) tools (e.g., inline FTIR) for real-time quality control.
Q. How can heterocyclic analogs be designed to improve pharmacokinetics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
